2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide
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Overview
Description
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thieno[3,2-d]pyrimidine core with a morpholine ring and a sulfonamide group, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 2-position of the thieno[3,2-d]pyrimidine core is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Morpholine Substitution: The 4-position of the thieno[3,2-d]pyrimidine core is substituted with a morpholine ring through nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives
Uniqueness
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. The sulfonamide group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C10H11ClN4O3S2 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C10H11ClN4O3S2/c11-10-13-6-5-7(20(12,16)17)19-8(6)9(14-10)15-1-3-18-4-2-15/h5H,1-4H2,(H2,12,16,17) |
InChI Key |
RDNFSSBXZPJOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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